molecular formula C13H19NO3 B6323267 t-Butyl 2-methoxy-6-methylphenylcarbamate CAS No. 545424-34-8

t-Butyl 2-methoxy-6-methylphenylcarbamate

Cat. No. B6323267
CAS RN: 545424-34-8
M. Wt: 237.29 g/mol
InChI Key: ZYFADJRMJVFOHA-UHFFFAOYSA-N
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Description

T-Butyl 2-methoxy-6-methylphenylcarbamate, also known as t-BOMPC, is a synthetic compound used in various scientific and industrial applications. It is a white solid that is soluble in organic solvents and has a melting point of 116-118°C. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in organic reactions. Furthermore, t-BOMPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

T-BOMPC has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antifungals. Furthermore, t-Butyl 2-methoxy-6-methylphenylcarbamate has been used in the synthesis of a variety of polymers, including polyurethanes and polyamides.

Mechanism of Action

The mechanism of action of t-Butyl 2-methoxy-6-methylphenylcarbamate is not fully understood, but it is believed to involve the formation of an intermediate carbamate. This intermediate is then hydrolyzed to form the desired product. Additionally, it is believed that the compound can act as a catalyst in organic reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 2-methoxy-6-methylphenylcarbamate have not been extensively studied. However, it has been shown to be non-toxic in animal studies. Furthermore, it has been shown to be biodegradable and not persistent in the environment.

Advantages and Limitations for Lab Experiments

The advantages of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments include its low cost, ease of synthesis, and high reactivity. Additionally, the compound is non-toxic and biodegradable, making it a safe and effective reagent for a variety of laboratory experiments. The main limitation of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are a variety of potential future directions for the use of t-Butyl 2-methoxy-6-methylphenylcarbamate. These include further research into its mechanism of action, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Finally, further research could be conducted into its potential environmental effects, as well as its potential industrial applications.

Synthesis Methods

T-BOMPC can be synthesized from a variety of starting materials, including 2-methoxy-6-methylphenol, tert-butyl bromide, and sodium methoxide. The reaction is typically carried out in a solvent such as isopropanol, and the reaction is complete within 1-2 hours. The product is then isolated by filtration and recrystallization.

properties

IUPAC Name

tert-butyl N-(2-methoxy-6-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-7-6-8-10(16-5)11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFADJRMJVFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700573
Record name tert-Butyl (2-methoxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-methoxy-6-methylaniline

CAS RN

545424-34-8
Record name tert-Butyl (2-methoxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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